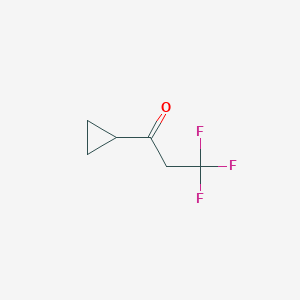

1-Cyclopropyl-3,3,3-trifluoropropan-1-one

Description

Contextualizing Fluorinated Ketones in Modern Organic Synthesis

Fluorinated ketones are a pivotal class of compounds in organic synthesis, prized for their unique chemical reactivity and their utility as precursors to a wide array of valuable molecules. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com In ketones, the presence of fluorine, particularly on the α-carbon, significantly enhances the electrophilicity of the carbonyl carbon. This activation makes them highly reactive towards nucleophilic attack, a property extensively exploited in synthetic chemistry.

These ketones serve as versatile building blocks for constructing complex molecules, especially in the pharmaceutical and agrochemical industries. mdpi.com The synthesis of α-fluoroketones can be achieved through various methods, including the direct fluorination of enolates or enol ethers using electrophilic fluorinating reagents like Selectfluor®. The reactivity of fluorinated ketones is influenced by a combination of steric and electronic effects, and they can participate in a wide range of transformations, including reductions, additions, and cycloadditions, to yield more complex fluorinated scaffolds.

Structural Characteristics and Chemical Significance of the Cyclopropyl (B3062369) and Trifluoromethyl Moieties in 1-Cyclopropyl-3,3,3-trifluoropropan-1-one

The distinct chemical personality of this compound is a direct result of the synergistic interplay between its cyclopropyl and trifluoromethyl functional groups. Each moiety imparts specific and desirable characteristics to the molecule, making it a valuable tool in medicinal chemistry and materials science.

The cyclopropyl group is a three-membered carbocyclic ring that, despite its high ring strain, is a common and valuable motif in drug design. Its rigid structure can act as a conformational constraint, locking flexible molecules into a specific orientation that may enhance binding to biological targets. This pre-organization can lead to a more favorable entropic profile upon binding. Furthermore, the cyclopropyl ring can serve as a bioisostere for other groups, like isopropyl or phenyl, to fine-tune properties such as metabolic stability, lipophilicity, and pKa. nih.gov By replacing metabolically vulnerable groups, the cyclopropyl moiety can protect a drug candidate from rapid degradation by metabolic enzymes like cytochrome P450s. nih.gov

The trifluoromethyl group (-CF3) is one of the most important fluorine-containing functionalities in medicinal chemistry. mdpi.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms, significantly impacts the electronic properties of adjacent functional groups. chemrxiv.orgescholarship.org This electronic effect increases the acidity of nearby protons and enhances the electrophilicity of the carbonyl group in this compound. The -CF3 group is also known to enhance metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage. mdpi.com Additionally, it can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes, thereby enhancing bioavailability. mdpi.commarquette.edu

The combination of these two groups in one molecule results in a building block with a unique profile: a conformationally restricted core with a highly activated ketone and enhanced metabolic stability.

Table 1: Physicochemical Contributions of Key Moieties in this compound

| Moiety | Key Structural Feature | Impact on Molecular Properties |

| Cyclopropyl Ring | Strained three-membered ring | - Provides conformational rigidity- Enhances metabolic stability- Modulates lipophilicity and pKa- Acts as a bioisostere nih.govnih.gov |

| Trifluoromethyl Group | Strong electron-withdrawing group | - Increases electrophilicity of the carbonyl group- Enhances metabolic stability- Increases lipophilicity and membrane permeability- Influences binding affinity chemrxiv.orgescholarship.orgmdpi.com |

| Ketone | Electrophilic carbonyl center | - Site for nucleophilic attack and further synthetic transformations |

Overview of Current Research Trajectories and Future Prospects for this compound and Related Compounds

While extensive research on this compound is still emerging, its status as a valuable synthetic building block is clear from the broader context of research on trifluoromethyl-substituted cyclopropanes and cyclopropyl ketones. chemrxiv.orgrochester.edu Current research trajectories are focused on leveraging the unique reactivity of such compounds as intermediates in the synthesis of more complex, high-value molecules for the pharmaceutical and agrochemical sectors.

The primary research direction involves using the activated ketone of this compound as a handle for asymmetric synthesis. Catalytic asymmetric reactions can be employed to introduce new stereocenters with high enantioselectivity, leading to chiral molecules that are often the basis for potent therapeutic agents. escholarship.orgmdpi.com The development of stereoselective reductions of the ketone or additions of various nucleophiles are key areas of exploration. These reactions can generate chiral alcohols or more complex carbon skeletons, which are versatile intermediates for further diversification.

Future prospects for this compound and its derivatives are promising. Its potential as a precursor for novel bioactive compounds is significant. For example, it could be used in the synthesis of enzyme inhibitors where the trifluoromethyl ketone moiety can act as a transition-state analog, while the cyclopropyl group provides optimal positioning within an enzyme's active site. As synthetic methodologies for preparing trifluoromethylated cyclopropanes become more scalable and efficient, the availability and application of building blocks like this compound are expected to grow, paving the way for the discovery of new drugs and advanced materials. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)3-5(10)4-1-2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZARKPIFOUSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropyl 3,3,3 Trifluoropropan 1 One and Its Chemical Congeners

Strategies for the Elaboration of the 1-Cyclopropyl-3,3,3-trifluoropropan-1-one Framework

Synthesis from Cyclopropyl (B3062369) Ketone Precursors and Carboxylic Acid Derivatives

A direct and logical approach to this compound involves the trifluoromethylation of precursors that already contain the cyclopropyl moiety. This can be achieved starting from either cyclopropyl methyl ketone or cyclopropanecarboxylic acid and its derivatives.

One effective method is the nucleophilic trifluoromethylation of esters derived from cyclopropanecarboxylic acid. A notable advancement in this area utilizes fluoroform (HCF3), an inexpensive industrial byproduct, as the trifluoromethyl source. beilstein-journals.orgnih.gov By activating fluoroform with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in a glyme solvent, a potent trifluoromethylating agent is generated. This system successfully converts various methyl carboxylates into their corresponding trifluoromethyl ketones. beilstein-journals.org For the synthesis of the target compound, methyl cyclopropanecarboxylate (B1236923) would be treated with the HCF3/KHMDS system, yielding this compound. This method is advantageous due to the low cost of the trifluoromethyl source, although it is generally not suitable for substrates that are easily enolizable. beilstein-journals.org

The reaction tolerates a wide range of functional groups on aromatic and aliphatic esters, with yields for various substrates ranging from moderate to as high as 92%. beilstein-journals.org

Trifluoromethylation Approaches to this compound Analogs

The synthesis of analogs, particularly trifluoromethyl-substituted cyclopropanes, is crucial for developing structure-activity relationships in drug discovery. These methods focus on constructing the trifluoromethyl-cyclopropane core, which can then be further functionalized.

Derivatives of 3,3,3-trifluoropropene (B1201522) serve as valuable building blocks for synthesizing trifluoromethylated compounds. One key strategy involves the [3+2] cycloaddition of these trifluoromethylated synthons with diazo compounds, which initially form pyrazoline intermediates. These intermediates can then undergo thermal or photochemical denitrogenation to yield the desired trifluoromethyl-substituted cyclopropane (B1198618) ring. This approach provides a versatile entry into various trifluoromethylated cyclopropane structures. researchgate.net

A powerful and direct method for creating trifluoromethyl-substituted cyclopropanes is the transfer of a trifluoromethylcarbene (:CHCF3) to an olefin. acs.orgnih.gov Significant progress has been made in rendering this transformation asymmetric, providing access to chiral building blocks. Key to this strategy is the use of 2-diazo-1,1,1-trifluoroethane (CF3CHN2) as the carbene precursor, often generated in situ due to its hazardous nature. acs.org

Transition-Metal Catalysis: Chiral rhodium and cobalt complexes have been employed to catalyze the asymmetric cyclopropanation of alkenes. For instance, adamantylglycine-derived dirhodium complexes catalyze the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with various styrenes, achieving high diastereoselectivity (>94%) and excellent enantioselectivity (88–>98% ee). figshare.com Similarly, Co(III)-salen complexes have demonstrated high selectivity in these transformations. acs.orgnih.gov

Biocatalysis: An innovative and highly effective approach utilizes engineered myoglobin (B1173299) (Mb) enzymes as catalysts. acs.orgnih.gov These biocatalysts, expressed in bacterial cells, can process gaseous CF3CHN2 generated in a separate compartment and catalyze its addition to a wide range of vinylarenes. This method affords trans-1-trifluoromethyl-2-arylcyclopropanes with outstanding yields (up to 99%) and exceptional stereoselectivity (up to 99.9% de and ee). acs.orgnih.govnih.gov Furthermore, by using different engineered myoglobin variants, it is possible to achieve stereodivergent synthesis, producing mirror-image forms of the cyclopropane products. nih.govnih.gov

| Catalyst Type | Specific Catalyst | Substrate | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Biocatalyst | Engineered Myoglobin | p-Methoxy-styrene | 76 | >99.9 | >99.9 | nih.gov |

| Biocatalyst | Engineered Myoglobin | p-Methyl-styrene | 82 | >99.9 | >99.9 | nih.gov |

| Biocatalyst | Engineered Myoglobin | p-Chloro-styrene | 61 | >99.9 | 98.5 | nih.gov |

| Transition Metal | Rh2(R-PTAD)4 | Styrene | - | >94 | 92 | figshare.com |

| Transition Metal | Co(III)-salen Complex | Styrene Derivatives | High | High | High | acs.orgnih.gov |

Developing stereoselective methods to introduce fluorine or fluorinated groups is essential for creating a diverse range of chiral fluorinated cyclopropanes. These compounds are valuable synthons for more complex molecules. digitellinc.comnih.govresearchgate.net

One strategy involves the rhodium-catalyzed cyclopropanation of fluorinated alkenes (e.g., fluoro-, difluoromethyl-, or trifluoromethyl-substituted alkenes) with diazo reagents. Depending on the specific combination of substrate and reagent, catalysts such as Hashimoto's Rh2((S)-TCPTTL)4 or Davies' Rh2((S)-BTPCP)4 have proven highly effective, providing the corresponding fluorinated cyclopropanes with excellent enantioselectivities. acs.org

Another approach is the Michael-initiated ring closure (MIRC) reaction. This involves the addition of a nucleophile to a fluorinated α,β-unsaturated electrophile, followed by intramolecular cyclization. For example, the enolate derived from ethyl dibromofluoroacetate can be used to synthesize fluorocyclopropanes, albeit with modest to good diastereoselectivity. cas.cn

Biocatalytic methods, using engineered enzymes like myoglobin, have also been successfully applied to the cyclopropanation of difluoromethyl-substituted alkenes with ethyl diazoacetate, achieving high turnover numbers and high enantioselectivities. nih.govacs.org These diverse methodologies expand the toolkit available to chemists for accessing specific isomers of valuable fluorinated cyclopropane building blocks. researchgate.netresearchgate.net

Utilization of 1-Chloro-3,3,3-trifluoroacetone (B1585683) as an Intermediate

A plausible synthetic route to this compound involves the use of α-haloketone intermediates. Specifically, 1-chloro-3,3,3-trifluoroacetone could serve as a key electrophile. The synthesis would proceed via the reaction of a cyclopropyl-containing nucleophile, such as a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or cyclopropyllithium, with this chloro-ketone.

This reaction would follow a standard nucleophilic addition mechanism where the cyclopropyl carbanion attacks the electrophilic carbonyl carbon of 1-chloro-3,3,3-trifluoroacetone. This would form a tetrahedral intermediate, which, upon subsequent elimination of the chloride ion and rearrangement, would yield the target ketone. While direct literature for this specific transformation is sparse, the synthesis of other cyclopropyl ketones from related precursors, such as 5-chloro-2-pentanone, establishes the viability of intramolecular displacement of a halide to form a cyclopropane ring. orgsyn.org The Corey-Chaykovsky reaction, which uses sulfonium (B1226848) ylides to convert α,β-unsaturated ketones into cyclopropyl ketones, is another well-established method for forming the cyclopropane ring adjacent to a ketone. nih.gov These related transformations support the chemical feasibility of using halo-ketone precursors for the synthesis of cyclopropyl ketones.

Stereoselective Synthesis and Chiral Control in Derivatives of this compound

The introduction of stereocenters into the derivatives of this compound, particularly through the asymmetric reduction of its carbonyl group to form chiral alcohols, is a critical area of research. These chiral fluorinated cyclopropyl alcohols are valuable building blocks in medicinal chemistry and materials science. The development of methodologies that afford high levels of enantioselectivity and diastereoselectivity is paramount for accessing stereochemically pure compounds. Research in this field has explored various strategies, including the use of chiral catalysts and biocatalytic methods, to achieve precise control over the stereochemical outcome of these transformations.

The primary focus of stereoselective synthesis involving this compound is the creation of a chiral center at the carbon atom of the carbonyl group. This is most commonly achieved through enantioselective reduction, yielding either the (R)- or (S)-1-cyclopropyl-3,3,3-trifluoropropan-1-ol. The effectiveness of these synthetic routes is typically evaluated based on the chemical yield and the enantiomeric excess (e.e.) of the desired stereoisomer.

One prominent approach involves the use of oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. These have been extensively used for the asymmetric borane (B79455) reduction of prochiral ketones. nih.gov While the high reactivity of trifluoromethyl ketones can sometimes lead to lower enantioselectivity due to a non-catalytic background reduction, the use of in situ generated oxazaborolidine catalysts from chiral lactam alcohols and borane has shown promise. mdpi.com The addition of Lewis acids like boron trifluoride (BF₃) can enhance the enantioselectivity of these reductions, even at room temperature. mdpi.com

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as ketoreductases can catalyze the reduction of ketones with high stereoselectivity. While specific studies on this compound are not extensively documented in the provided search results, the broader success of biocatalysis in producing enantiopure alcohols from related ketones suggests its potential applicability. nih.gov Engineered enzymes, for instance, have been successfully used in the asymmetric cyclopropanation to produce chiral cyclopropane precursors for pharmaceuticals, demonstrating the power of biocatalysis in creating complex stereocenters with high precision. nih.gov

Furthermore, organocatalysis presents another avenue for the stereoselective transformation of related compounds. Chiral thiourea (B124793) catalysts have been employed in enantioselective cross-aldol reactions of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates, indicating their potential for activating trifluoromethyl ketones towards nucleophilic attack in a stereocontrolled manner. rsc.org Vinylogous aldol (B89426) reactions using bifunctional organocatalysts have also been successful in creating chiral tertiary trifluoromethyl carbinols with good to excellent diastereo- and enantioselectivity. nih.govacs.org

The following table summarizes selected research findings on the stereoselective synthesis of derivatives related to this compound, highlighting the catalyst, substrate, and the stereochemical outcome of the reaction. Due to the limited specific data on this compound in the provided search results, the table includes examples of closely related trifluoromethyl ketones to illustrate the state-of-the-art methodologies.

| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| Oxazaborolidine (in situ from chiral lactam alcohol) + BF₃ | Aromatic Trifluoromethyl Ketones | Chiral Trifluoromethyl Alcohols | Moderate to High | Up to 90% | N/A | mdpi.com |

| Engineered Truncated Globin of Bacillus subtilis | 3,4-Difluorostyrene + Ethyl Diazoacetate | ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | 79% | 98% | >99:1 | nih.gov |

| Takemoto-type Thiourea Catalyst | Aryl Ketones + Heteroaromatic Trifluoromethyl Ketone Hydrates | α-Trifluoromethyl Tertiary Alcohols | Good to High | Good to High | N/A | rsc.org |

| Bifunctional Thiourea Organocatalyst | Alkylidenepyrazolones + Trifluoromethyl Ketones | Chiral Tertiary Trifluoromethyl Carbinols | Moderate | Moderate to Good | Excellent | nih.govacs.org |

| Copper(I)-bisoxazoline complex | trans-Alkenyl Boronates + Trifluorodiazoethane | 2-substituted-3-(trifluoromethyl)cyclopropylboronates | General | High | High | nih.gov |

Comprehensive Reactivity Profiles and Mechanistic Investigations of 1 Cyclopropyl 3,3,3 Trifluoropropan 1 One

Electrophilic and Nucleophilic Reactivity of the Carbonyl Center

The carbonyl center in 1-cyclopropyl-3,3,3-trifluoropropan-1-one is the primary site for both electrophilic and nucleophilic interactions, with its reactivity significantly influenced by the attached trifluoromethyl (CF₃) and cyclopropyl (B3062369) groups. The CF₃ group, being a potent electron-withdrawing group, drastically increases the electrophilicity of the carbonyl carbon. nih.gov This makes the ketone highly susceptible to attack by a wide range of nucleophiles. researchgate.net

Nucleophilic addition is a predominant reaction pathway for trifluoromethyl ketones. beilstein-journals.org Reagents such as organometallics, hydrides, and amines readily add to the carbonyl carbon. semanticscholar.org The high electrophilicity often allows these reactions to proceed under mild conditions. semanticscholar.orgyoutube.com For instance, the addition of trimethyl(trifluoromethyl)silane (TMSCF₃), a common nucleophilic trifluoromethylating agent, to ketones is a well-established method, typically activated by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). semanticscholar.org The reaction proceeds smoothly for various ketones, including those with aromatic and aliphatic substituents. semanticscholar.org While direct studies on this compound are specific, the general reactivity of α-trifluoromethyl ketones provides a strong predictive framework. thieme.de The addition of nucleophiles results in the formation of a tetrahedral intermediate, which is stabilized by the electron-withdrawing nature of the CF₃ group. ic.ac.uk

The table below summarizes typical nucleophilic addition reactions applicable to the carbonyl center of trifluoromethyl ketones, which serves as a model for this compound.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Trifluoromethyl-substituted secondary alcohol | thieme.de |

| Trifluoromethyl anion (CF₃⁻) | TMSCF₃, TBAF or CsF | Trifluoromethylated silyl (B83357) ether / Tertiary alcohol | semanticscholar.org |

| Organometallics (R-MgX, R-Li) | Grignard or organolithium reagents | Tertiary alcohol | nih.gov |

| Cyanide (CN⁻) | TMSCN, catalytic Lewis acid | Cyanohydrin | youtube.com |

| Amines (RNH₂) | Primary amines, acid catalysis | Imine | rsc.org |

Transformations Involving the Trifluoromethyl Group and its Electronic Impact on Reactivity

The primary impact of the CF₃ group is the significant activation of the adjacent carbonyl group. nih.gov By withdrawing electron density, it renders the carbonyl carbon highly electron-deficient and thus exceptionally electrophilic. researchgate.net This enhanced electrophilicity increases the ketone's susceptibility to nucleophilic attack compared to non-fluorinated analogues like cyclopropyl methyl ketone. nih.govic.ac.uk The electron-withdrawing nature of the CF₃ group also stabilizes the resulting tetrahedral intermediate (alkoxide) formed upon nucleophilic addition, making the addition process more favorable. ic.ac.uk This effect is so pronounced that some trifluoromethyl ketones, like hexafluoroacetone, readily form stable hydrates in the presence of water, a reaction that is highly unfavorable for simple ketones like acetone. ic.ac.uk

Direct chemical transformations of the CF₃ group itself are challenging due to the exceptional strength of the carbon-fluorine bond and require harsh conditions. However, specialized methods have been developed for C-F bond functionalization, although these are not common for simple ketones. More relevant to the reactivity of this compound is the influence of the CF₃ group on adjacent positions. For instance, the acidity of any α-protons would be significantly increased, though this specific molecule lacks them. In related systems, this effect facilitates enolate formation. The powerful inductive effect can also influence the stability of carbocationic intermediates that may form during ring-opening reactions of the cyclopropyl moiety. nih.gov

Ring-Opening and Functionalization Reactions of the Cyclopropyl Moiety

The cyclopropyl ring in this compound is a strained, three-membered carbocycle that can undergo a variety of ring-opening and functionalization reactions. The reactivity of the ring is influenced by the adjacent trifluoromethyl ketone group, which can activate the ring towards certain transformations. Cyclopropanes bearing an electron-accepting group are known to act as electrophiles in polar, ring-opening reactions. nih.gov

Ring-opening reactions typically proceed via cleavage of one of the C-C bonds of the ring, driven by the release of ring strain (approximately 27 kcal/mol). nih.govrsc.org These reactions can be initiated by electrophiles, nucleophiles, or radical species. For cyclopropyl ketones, ring-opening can be coupled with functionalization. For example, copper-catalyzed ring-opening trifluoromethylation of cyclopropanols yields β-trifluoromethyl ketones. researchgate.net While not a direct reaction of this compound, this demonstrates a pathway where the cyclopropyl ring is opened and a new functional group is installed. researchgate.net

Visible light photocatalysis can be used to achieve a formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, where a one-electron reduction of the ketone initiates a ring-opening to form a radical anion intermediate that then adds to the olefin. nih.gov Furthermore, ring-opening C-C activation of cyclopropyl ketones using nickel catalysis can lead to 1,3-difunctionalized products. nih.gov

The table below outlines representative ring-opening reactions involving substituted cyclopropanes, illustrating potential pathways for this compound.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Reductive Ring-Opening | Visible Light Photocatalysis (e.g., Ru(bpy)₃²⁺) | γ-Keto radical intermediate for cycloadditions | nih.gov |

| C-C Activation / Cross-Coupling | Ni catalyst, Organozinc reagents, TMSCl | γ-Substituted silyl enol ethers | nih.gov |

| Radical Ring-Opening | Oxidative conditions (e.g., with Togni reagent) | β-Trifluoromethyl ketones (from cyclopropanols) | researchgate.netresearchgate.net |

| Nucleophilic Ring-Opening | Strong nucleophiles (e.g., Thiophenolates) | Methylene-extended Michael adducts | nih.gov |

| Acid-Catalyzed Ring-Opening | Brønsted or Lewis Acids | Carbocation intermediates leading to rearrangement or addition products | cas.cnresearchgate.net |

Functionalization reactions that preserve the cyclopropane (B1198618) ring are also possible, though the high reactivity of the carbonyl group often dominates. Palladium-catalyzed C-H functionalization has been used to modify trifluoromethyl-substituted cyclopropenes, suggesting that under the right catalytic conditions, the C-H bonds of the cyclopropyl ring in this compound could potentially be targeted. nih.gov

Mechanistic Elucidation of Key Reaction Pathways

The mechanism of nucleophilic addition to the carbonyl center of this compound is a direct consequence of the electronic properties conferred by the CF₃ group. The reaction is initiated by the attack of a nucleophile on the highly electrophilic carbonyl carbon. youtube.com This leads to the formation of a transient, negatively charged tetrahedral intermediate (an alkoxide). The stability of this intermediate is enhanced by the strong inductive effect of the CF₃ group, which helps to delocalize the negative charge. ic.ac.uk

A well-studied example is the nucleophilic trifluoromethylation using TMSCF₃ initiated by a catalytic amount of a nucleophilic activator, such as a fluoride salt. semanticscholar.org The mechanism involves the activator (e.g., F⁻) attacking the silicon atom of TMSCF₃ to liberate the trifluoromethyl anion (CF₃⁻) or a related reactive species. nih.gov However, detailed mechanistic studies suggest a more complex anionic chain reaction where the product alkoxide itself can act as a chain carrier, reacting with TMSCF₃ to propagate the reaction. nih.gov It is proposed that pentacoordinate siliconate intermediates are formed which are crucial in the transfer of the trifluoromethyl group to the carbonyl compound. semanticscholar.orgnih.gov

Trifluoromethyl-substituted cyclopropyl systems can undergo various rearrangement reactions, often promoted by acidic or basic conditions, or by the generation of reactive intermediates like carbocations or radicals. The high ring strain of the cyclopropyl group is a key driving force for these processes. cas.cn

For instance, acid-catalyzed rearrangements of related cyclopropyl-substituted fluoroepoxides have been shown to proceed through a carbocation intermediate formed by epoxide opening. cas.cn This carbocation then undergoes ring-opening of the strained cyclopropyl group to form a more stable carbocation, which can then be trapped by a nucleophile or undergo elimination. cas.cn A similar pathway can be envisioned for this compound under acidic conditions. Protonation of the carbonyl oxygen would generate a carbocationic center, which could induce a rearrangement or opening of the adjacent cyclopropyl ring. The electron-withdrawing CF₃ group would destabilize an adjacent positive charge, influencing the regioselectivity of such rearrangements. nih.gov

Rearrangements involving nitrenium ions substituted with a cyclopropyl group have also been investigated, showing pathways that include cyclopropyl ring expansion and elimination. nih.gov Mechanistic studies on gold(I)-catalyzed nih.govnih.gov-sigmatropic rearrangements have employed stereochemically defined cyclopropanes as probes to understand the reversibility and nature of the intermediates involved. nih.govnih.gov These studies highlight the utility of the cyclopropyl group as a mechanistic tool and underscore the complex rearrangement pathways available to such systems.

Catalysis plays a vital role in controlling the efficiency and selectivity of reactions involving this compound and related compounds. Various catalytic strategies can be employed to target the different functional moieties of the molecule.

Lewis Acid Catalysis: Lewis acids can be used to further activate the already electrophilic carbonyl group towards nucleophilic attack. By coordinating to the carbonyl oxygen, a Lewis acid increases the partial positive charge on the carbonyl carbon, facilitating addition reactions with weaker nucleophiles or improving reaction rates. nih.gov

Transition Metal Catalysis: Transition metals are instrumental in mediating reactions involving the cyclopropyl ring. Palladium and nickel catalysts are effective for cross-coupling and C-H functionalization reactions. nih.govnih.gov For example, nickel catalysts can enable the cross-coupling of cyclopropyl ketones with organozinc reagents in a C-C bond activation/difunctionalization process. nih.gov Rhodium(II) complexes are highly efficient catalysts for the asymmetric cyclopropanation of alkenes with trifluoromethyl-substituted diazo compounds, showcasing catalytic control in the formation of such systems. nih.govorganic-chemistry.org

Organocatalysis: Chiral secondary amines, such as those derived from proline, are effective organocatalysts for the enantioselective α-functionalization of aldehydes and ketones. researchgate.net While this compound lacks α-hydrogens for direct enamine catalysis at that position, related catalytic principles could be applied in more complex transformations.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild method for generating radical intermediates. This strategy has been used for the ring-opening of cyclopropyl ketones and subsequent cycloaddition reactions. nih.gov It has also been employed in the trifluoromethylation of alkenes, demonstrating its utility in forming C-CF₃ bonds under gentle conditions. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques for 1 Cyclopropyl 3,3,3 Trifluoropropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Cyclopropyl-3,3,3-trifluoropropan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to confirm its molecular structure.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring and the methylene (B1212753) group adjacent to the trifluoromethyl group. The electron-withdrawing nature of the carbonyl and trifluoromethyl groups will significantly influence the chemical shifts of these protons.

The protons on the cyclopropyl ring are anticipated to appear in the upfield region, typically between δ 0.8 and 1.5 ppm. Due to the rigid nature of the three-membered ring, these protons are diastereotopic and will likely show complex splitting patterns resulting from both geminal and vicinal coupling. The proton on the carbon adjacent to the carbonyl group is expected to be the most deshielded of the cyclopropyl protons.

The methylene (CH₂) protons, positioned between the carbonyl and the trifluoromethyl group, are expected to be significantly deshielded and will likely appear as a quartet around δ 3.0-3.5 ppm due to coupling with the three fluorine atoms of the CF₃ group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₂ (cyclopropyl) | 0.8 - 1.2 | Multiplet | - |

| CH (cyclopropyl) | 1.2 - 1.5 | Multiplet | - |

| CH₂ (adjacent to CF₃) | 3.0 - 3.5 | Quartet | ~10-12 Hz (³JHF) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 190-200 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a predicted chemical shift around δ 115-125 ppm. The carbons of the cyclopropyl ring are expected in the upfield region, with the carbon attached to the carbonyl group being more deshielded than the other two.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₂ (cyclopropyl) | 10 - 15 | Triplet | - |

| CH (cyclopropyl) | 15 - 25 | Doublet | - |

| CH₂ (adjacent to CF₃) | 35 - 45 | Quartet | ~30-35 Hz (²JCF) |

| CF₃ | 115 - 125 | Quartet | ~280-290 Hz (¹JCF) |

| C=O | 190 - 200 | Singlet | - |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group are expected to give a single signal. This signal will appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift is anticipated to be in the range of δ -70 to -80 ppm, which is characteristic of a CF₃ group next to a carbonyl function.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CF₃ | -70 to -80 | Triplet | ~10-12 Hz (³JHF) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The predicted monoisotopic mass of this compound (C₆H₇F₃O) is 152.0449 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 152 would likely be observed. Key fragmentation pathways would involve the loss of the cyclopropyl group ([M-C₃H₅]⁺ at m/z 111) and the trifluoromethyl group ([M-CF₃]⁺ at m/z 83). Another prominent fragmentation would be the cleavage of the bond between the carbonyl and the methylene group, leading to the formation of a cyclopropylcarbonyl cation ([C₃H₅CO]⁺ at m/z 69).

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion |

| 152 | [M]⁺ |

| 111 | [M-C₃H₅]⁺ |

| 83 | [M-CF₃]⁺ |

| 69 | [C₃H₅CO]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups.

A strong, sharp absorption band is predicted in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl is known to shift this absorption to a higher wavenumber. Strong C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and methylene groups are anticipated to appear around 2850-3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 2850-3000 | C-H stretch (cyclopropyl and CH₂) |

| 1700-1725 | C=O stretch (ketone) |

| 1100-1300 | C-F stretch |

High-Performance Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC would be a suitable method for assessing its purity.

A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection could be achieved using a UV detector, as the carbonyl group exhibits UV absorbance. The purity of the compound would be determined by the relative area of its peak in the chromatogram. The retention time would be a characteristic parameter for the compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a fundamental technique for the separation, identification, and quantification of this compound. Reversed-phase chromatography is the most common modality employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Due to the presence of the trifluoromethyl group, fluorinated stationary phases can offer alternative selectivity for the separation of fluorinated compounds compared to traditional C8 or C18 columns. These phases can lead to enhanced retention and unique elution orders, which can be advantageous for resolving complex mixtures.

A typical HPLC method for the analysis of this compound would involve a C18 or a fluorinated stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. Gradient elution is often employed to ensure adequate separation and reasonable analysis times. Detection is commonly achieved using a UV detector, as the carbonyl group provides a chromophore that absorbs in the UV region.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Description |

| Column | C18, 4.6 x 150 mm, 5 µm or Fluorinated Phase (e.g., PFP) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical HPLC method based on common practices for similar analytes. Actual conditions may need to be optimized.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the trace-level detection and identification of this compound in complex matrices.

Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source, where it is ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule, typically forming protonated molecules [M+H]+ in positive ion mode. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. For enhanced specificity, tandem mass spectrometry (MS/MS) can be employed, where a specific precursor ion is selected, fragmented, and the resulting product ions are detected.

Table 2: Representative LC-MS Parameters for this compound

| Parameter | Description |

| Chromatography | As per HPLC method in Table 1 (with MS-compatible mobile phase, e.g., using formic acid instead of non-volatile buffers) |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Mode | Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) at m/z 153.05 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Note: This table provides a generalized LC-MS method. Parameters should be optimized for the specific instrument and application.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. The principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.

A UPLC method for this compound would offer a substantial reduction in run time, allowing for higher sample throughput. The increased peak heights and narrower peak widths characteristic of UPLC also lead to improved sensitivity.

Table 3: Exemplar UPLC Conditions for the Rapid Analysis of this compound

| Parameter | Description |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm or MS |

| Injection Volume | 2 µL |

Note: This table illustrates a potential UPLC method. Optimization is necessary for specific analytical requirements.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, differentiating it from other compounds with the same nominal mass.

The molecular formula of this compound is C6H7F3O. By summing the exact masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the m/z of an ion with mass accuracy in the low parts-per-million (ppm) range. The close agreement between the measured mass and the calculated theoretical mass provides strong evidence for the identity of the compound.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C6H7F3O |

| Calculated Monoisotopic Mass | 152.04490 Da |

| Observed m/z (e.g., [M+H]+) | 153.05218 Da (Calculated) |

| Mass Accuracy | Typically < 5 ppm |

Note: The observed m/z will vary depending on the adduct formed during ionization. The table shows the calculated value for the protonated molecule.

Computational Chemistry and Theoretical Studies on 1 Cyclopropyl 3,3,3 Trifluoropropan 1 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Molecular Conformation

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would be essential to elucidate the electronic structure, stability, and preferred three-dimensional arrangement (conformation) of 1-cyclopropyl-3,3,3-trifluoropropan-1-one.

For the analogous molecule, cyclopropyl (B3062369) methyl ketone, computational studies have shown a preference for a conformation where the carbonyl group is s-cis or nearly eclipsed with one of the cyclopropane (B1198618) C-C bonds. This arrangement allows for favorable electronic interaction (conjugation) between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring, which enhances stability. It is highly probable that this compound would adopt a similar low-energy conformation.

The high electronegativity of the fluorine atoms in the trifluoromethyl (CF₃) group would significantly influence the electronic structure. These atoms would withdraw electron density from the rest of the molecule, particularly from the adjacent carbonyl carbon, making it more electrophilic. This inductive effect would also be expected to shorten and strengthen the C-CF₃ bond.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reaction pathways could be of interest for theoretical study, such as nucleophilic addition to the carbonyl group or reactions involving the cyclopropane ring.

Based on studies of similar ketones, the trifluoromethyl group would enhance the reactivity of the carbonyl carbon towards nucleophiles. Theoretical modeling of a nucleophilic attack would likely show a lower activation energy compared to a non-fluorinated analogue. Transition state theory could be employed to calculate reaction rate constants for such processes. wikipedia.org

Furthermore, reactions involving the opening of the strained cyclopropane ring are a possibility. Computational studies could model the potential energy surface for such reactions under various conditions (e.g., acidic or basic), identifying the transition states and intermediates involved. researchgate.netresearchgate.net

Investigation of Fluorine Effects on Molecular Properties and Reactivity

The presence of the trifluoromethyl group is expected to have a profound impact on the molecule's properties and reactivity.

Analysis of Electrostatic Potential and Charge Distribution Influenced by the Trifluoromethyl Group

The strong electron-withdrawing nature of the trifluoromethyl group would lead to a highly polarized molecule. A calculated electrostatic potential map would be expected to show a region of significant positive potential (electron deficiency) around the carbonyl carbon and a region of negative potential (electron richness) around the carbonyl oxygen and the fluorine atoms. This charge distribution is a key factor in determining how the molecule interacts with other molecules and its reactivity towards nucleophiles and electrophiles.

Conformational Analysis and Rotational Barriers

As mentioned, the molecule is expected to favor a conformation where the cyclopropyl ring and the carbonyl group are aligned for optimal electronic conjugation. The rotation around the single bond connecting the cyclopropyl ring and the carbonyl group would have a specific energy profile. Computational calculations could determine the rotational barrier, which is the energy required to rotate from the most stable (lowest energy) conformation to the least stable (highest energy) conformation. For comparison, the rotational barrier in methylcyclopropane (B1196493) has been studied computationally. While the trifluoromethyl group would introduce additional steric and electronic factors, the fundamental principles of conformational preference would be similar.

Molecular Dynamics Simulations for Intermolecular Interactions (If Applicable)

While no specific molecular dynamics (MD) simulations for this compound have been found, this technique could be applied to study its behavior in a condensed phase, such as in a solvent or in a biological environment. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions, solvation effects, and the dynamic behavior of the molecule. For instance, simulations could explore how the molecule interacts with water molecules, which would be relevant given that many trifluoromethyl ketones are known to form stable hydrates.

Applications of 1 Cyclopropyl 3,3,3 Trifluoropropan 1 One in Advanced Organic Synthesis and Chemical Biology

Function as a Key Building Block in Complex Molecule Construction

The reactivity of the carbonyl group, coupled with the influence of the adjacent trifluoromethyl and cyclopropyl (B3062369) groups, allows 1-cyclopropyl-3,3,3-trifluoropropan-1-one to serve as a precursor in a variety of synthetic transformations.

Heterocyclic compounds are central to pharmaceutical and agrochemical research. The incorporation of a trifluoromethyl (CF3) group into these rings can significantly enhance their biological activity, metabolic stability, and lipophilicity. This compound, as a trifluoromethylated 1,3-dicarbonyl equivalent, is an ideal starting material for synthesizing these valuable scaffolds.

One of the most common applications is in the synthesis of trifluoromethyl-substituted pyrazoles. The classical condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives is a primary method for forming the pyrazole (B372694) ring. nih.gov In this context, this compound can react with various hydrazines to yield pyrazoles bearing both a cyclopropyl and a trifluoromethyl group at different positions, depending on the reaction conditions and the hydrazine substrate. The 3-trifluoromethylpyrazole core is recognized as a privileged structural motif in numerous bioactive compounds. nih.govnih.gov

| Heterocyclic Scaffold | General Precursor | Key Reaction Type | Significance |

|---|---|---|---|

| Pyrazoles | Trifluoromethylated 1,3-dicarbonyl compounds | Condensation with hydrazines nih.govbibliomed.org | Core structure in pharmaceuticals (e.g., Celecoxib) and agrochemicals. nih.gov |

| Pyridines | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclocondensation reactions nih.gov | Important motif in numerous agrochemicals and pharmaceuticals. nih.gov |

| Pyrroles | 1,4-Dicarbonyl compounds | Paal-Knorr Synthesis with amines alfa-chemistry.comwikipedia.org | Common structural component in many natural products. wikipedia.org |

Similarly, building blocks containing the trifluoromethyl ketone functionality are utilized in the synthesis of other heterocycles like pyridines. For instance, compounds such as ethyl 4,4,4-trifluoro-3-oxobutanoate, which is structurally related to this compound, are key intermediates in the synthesis of commercial agrochemicals. nih.gov

Spirocycles, which contain two rings connected by a single common atom, are increasingly popular in drug discovery due to their inherent three-dimensionality. This structural rigidity can lead to improved binding affinity and selectivity for biological targets. The cyclopropyl and trifluoromethyl groups are valuable motifs in the construction of these complex systems.

While direct, widely-reported syntheses of spirocycles starting from this compound are not prevalent, the functionalities it contains are key to established synthetic strategies. For example, multicomponent reactions are a powerful tool for building spirocyclic frameworks. mdpi.comrsc.org These reactions often involve intermediates where a ketone, similar to the one in the title compound, reacts to form a spiro center. Methodologies for creating spiro[cyclopropane-1,3'-indolin]-2'-ones often utilize starting materials that contain either a cyclopropane (B1198618) or a trifluoromethyl group to impart desirable properties on the final molecule. researchgate.net The synthesis of such complex structures often relies on domino reactions that can be initiated from precursors with similar reactivity to this compound. mdpi.com

Contributions to Medicinal Chemistry Research and Drug Discovery Efforts

The unique combination of the cyclopropyl and trifluoromethyl groups imparts favorable properties for drug design, making this compound an attractive starting point for medicinal chemistry campaigns.

The structural motifs derived from this compound are found in a variety of biologically active compounds. The cyclopropyl group itself is a key component in the design of highly potent inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease, which is essential for viral replication. nih.gov Furthermore, cyclopropyl-containing nucleoside analogues have been designed and synthesized as potential antiviral agents against viruses like HIV-1 and Herpes simplex virus (HSV). nih.gov

The trifluoromethyl-pyrazole scaffold, accessible from this building block, is present in numerous pharmaceuticals. For instance, Celecoxib is a well-known COX-2 inhibitor, and other compounds with this core structure have shown anticancer activity. nih.gov The versatility of this building block allows for its incorporation into diverse molecular frameworks targeting a wide range of diseases.

In rational drug design, specific fragments are chosen to optimize interactions with a biological target and improve pharmacokinetic properties. The cyclopropyl-trifluoromethyl moiety is particularly advantageous. The cyclopropyl ring can act as a conformationally restricted bioisostere for other groups, such as a gem-dimethyl or vinyl group, helping to lock the ligand into a bioactive conformation for optimal receptor binding. nih.gov

The trifluoromethyl group is a well-established bioisostere for groups like methyl or ethyl. nih.gov Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence binding interactions. This combination has been exploited in the design of inhibitors for various enzymes, including cytochrome P450 enzymes and proteases. nih.govresearchgate.net For example, the structure-guided design of coronavirus protease inhibitors has shown that incorporating a decorated cyclopropyl ring into the ligand enhances potency. nih.gov

A central challenge in drug discovery is optimizing a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. The cyclopropyl and trifluoromethyl groups in this compound offer powerful tools for fine-tuning these characteristics.

Metabolic Stability: The introduction of fluorine can block sites of oxidative metabolism. However, trifluoromethyl ketones (TFMKs) themselves can be susceptible to metabolic reduction to less active trifluoromethyl alcohols. nih.gov This liability can be addressed through further structural modifications. The cyclopropyl group can also be a site of metabolism, sometimes leading to ring-opening and the formation of reactive metabolites. hyphadiscovery.com Conversely, it can also be strategically placed to enhance metabolic stability by preventing oxidation at adjacent positions. hyphadiscovery.comresearchgate.net

| Property | Effect of Cyclopropyl Group | Effect of Trifluoromethyl (CF3) Group |

|---|---|---|

| Metabolic Stability | Can block metabolism at adjacent sites; can also be a site of oxidative metabolism itself. hyphadiscovery.com | Generally increases metabolic stability by blocking C-H oxidation; ketones can be reduced. nih.gov |

| Lipophilicity (logP/logD) | Generally increases lipophilicity compared to a single bond, but less than an isopropyl group. researchgate.net | Significantly increases lipophilicity. nih.gov |

| Solubility | Increased lipophilicity generally leads to lower aqueous solubility. | Increased lipophilicity typically decreases aqueous solubility. |

| Binding Affinity | Provides conformational rigidity, which can pre-organize the molecule for optimal binding. nih.gov | Can engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets. |

| pKa Modulation | Has a modest electron-withdrawing effect. | Strongly electron-withdrawing, can significantly lower the pKa of nearby acidic or basic centers. |

Potential Applications in Agrochemical and Materials Science Research

The distinct chemical properties of this compound and its derivatives suggest considerable potential for their use in the development of new agrochemicals and advanced materials. The presence of the trifluoromethyl group is a key feature, as its incorporation into organic molecules is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netresearchgate.net

In the realm of agrochemical research, trifluoromethyl ketones have been identified as potent inhibitors of insect antennal esterases. nih.gov This inhibition is a crucial mechanism for disrupting the chemical communication of insect pests, thereby offering a potential avenue for the development of novel and effective pesticides. The structural motif of this compound, which combines the trifluoromethyl ketone functionality with a cyclopropyl ring, could lead to the design of next-generation insecticides with enhanced potency and selectivity. The cyclopropyl moiety itself is a common feature in a number of successful commercial pesticides, valued for the conformational rigidity it imparts to molecules.

The field of materials science also stands to benefit from the unique characteristics of fluorinated cyclopropyl ketones. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and unique surface properties. While specific research on the use of this compound as a monomer in polymerization is not yet widely documented, the introduction of the trifluoromethyl-cyclopropyl group into polymer chains could lead to the creation of new materials with tailored properties. For instance, the incorporation of this moiety could enhance the thermal and oxidative stability of polymers, or modify their optical and dielectric properties, opening up possibilities for applications in high-performance coatings, advanced optics, and specialized electronic components. The radical polymerization of fluorinated monomers is a common method for producing such materials, and the reactivity of the ketone group in this compound could potentially be exploited for incorporation into polymer backbones or as a point for further functionalization.

| Research Area | Potential Application of this compound | Key Structural Feature |

| Agrochemicals | Development of novel insecticides | Trifluoromethyl ketone group for enzyme inhibition |

| Design of next-generation pesticides | Cyclopropyl ring for conformational rigidity | |

| Materials Science | Creation of high-performance polymers | Trifluoromethyl group for thermal and chemical stability |

| Development of advanced optical materials | Potential for tailored refractive indices | |

| Formulation of specialized coatings | Enhanced surface properties due to fluorine content |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic and Asymmetric Transformations Involving 1-Cyclopropyl-3,3,3-trifluoropropan-1-one

The reactivity of the cyclopropyl (B3062369) ketone moiety presents a fertile ground for the development of novel catalytic transformations. Current research on cyclopropyl ketones has revealed powerful strategies for C–C bond activation and ring-opening difunctionalization, often employing transition metals like nickel. nih.govchemrxiv.orgresearchgate.net Future work will likely focus on applying and adapting these methods specifically to this compound. The presence of the trifluoromethyl group is expected to significantly influence the electronic nature of the ketone, potentially altering its reactivity in known transformations and enabling new, unforeseen reaction pathways.

A paramount objective in this area is the development of asymmetric transformations. The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as different enantiomers can have vastly different biological activities. nih.gov Asymmetric synthesis can be achieved through various means, including the use of chiral catalysts. nih.govnih.gov For instance, rhodium-catalyzed cyclopropanation and biocatalytic methods have been successfully used to create enantioenriched fluorinated cyclopropanes. nih.gov Future research will aim to develop catalytic systems that can engage this compound to produce chiral derivatives with high enantioselectivity, providing access to valuable building blocks for medicinal chemistry.

| Transformation Type | Potential Catalyst System | Anticipated Outcome | Key Challenge |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru- or Rh-phosphine complexes | Enantiopure 1-cyclopropyl-3,3,3-trifluoropropan-1-ol | Achieving high enantioselectivity (ee%) |

| Catalytic Ring-Opening Cross-Coupling | Nickel/Terpyridine Ligand Systems | γ-Trifluoromethylated silyl (B83357) enol ethers | Controlling regioselectivity of ring opening |

| [3+2] Cycloadditions | Nickel or Lewis Acid Catalysts | Densely functionalized cyclopentane (B165970) frameworks | Managing diastereoselectivity |

| Biocatalytic Reduction | Engineered Ketoreductases (KREDs) | Highly enantiopure alcohol derivatives | Enzyme screening and optimization |

Exploration of Undiscovered Derivatization and Functionalization Strategies

Beyond catalytic transformations, there is a vast, unexplored landscape for the derivatization of this compound. The strained three-membered ring is susceptible to ring-opening reactions under various conditions, which can be exploited to generate linear, difunctionalized molecules that would be difficult to access through other means. nih.govacs.org For example, acid-induced domino carbocationic cyclization of functionalized cyclopropyl ketones has been shown to produce complex polycyclic aromatic frameworks. acs.org Applying this concept to derivatives of this compound could lead to novel fluorinated polycycles.

Furthermore, nickel-catalyzed cycloaddition processes involving simple cyclopropyl ketones have been developed to create functionalized cyclopentane products. acs.org The unique electronic properties conferred by the CF3 group could be harnessed to develop new cycloaddition strategies, potentially leading to novel five-membered ring systems incorporating a trifluoromethyl group. The exploration of reactions that selectively functionalize the cyclopropyl ring while leaving the ketone intact, or vice versa, will also be a key avenue for future research.

| Strategy | Description | Potential Product Class | Reference Concept |

|---|---|---|---|

| C-C Activation/Difunctionalization | Transition metal-mediated cleavage of a cyclopropyl C-C bond followed by the addition of two new functional groups. | γ-substituted silyl enol ethers. | Ring-opening cross-coupling of cyclopropyl ketones. researchgate.net |

| Domino Carbocationic Cyclization | Acid-catalyzed ring-opening and intramolecular cyclocondensation to build fused ring systems. | Peri- and angularly fused polycyclic aromatics. | Cyclization of strategically designed cyclopropyl ketone precursors. acs.org |

| Crossed [3+2] Cycloaddition | Nickel-catalyzed reaction between the cyclopropyl ketone and an enone to form a five-membered ring. | Densely functionalized cyclopentanes. | Dimerization and crossed reactions of cyclopropyl ketones. acs.org |

| Selective Ketone Derivatization | Transforming the ketone into other functional groups (e.g., amine, oxime, hydrazone) while preserving the cyclopropyl ring. | Novel trifluoromethylated cyclopropyl building blocks. | Standard ketone chemistry. |

Advanced Applications in Chemical Biology and Probe Development

The combination of a cyclopropane (B1198618) ring, a moiety found in numerous bioactive natural products, and a trifluoromethyl ketone, a potent and often irreversible inhibitor of serine hydrolases, makes this compound an exceptionally promising scaffold for chemical biology. unl.pt Chemical probes are small molecules used to study and manipulate biological systems, and their development is crucial for understanding disease and discovering new drugs. mskcc.orgnih.gov

Future research will likely focus on utilizing this compound as a core structure for designing targeted covalent probes. By attaching reporter tags such as fluorophores or biotin, or targeting ligands for specific proteins, researchers can create tools to visualize enzymes in living cells, identify new drug targets, and investigate metabolic pathways. nih.gov The development of fluorescent probes, in particular, has been instrumental in advancing cell imaging. nih.govrsc.org The trifluoromethyl ketone can act as a "warhead" that covalently binds to the active site of enzymes like proteases or lipases, while the cyclopropyl group can be modified to fine-tune properties like selectivity, solubility, and cell permeability.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Optimization

| AI/ML Application | Objective | Methodology | Potential Impact |

|---|---|---|---|

| Predictive Retrosynthesis | Discover novel and efficient synthetic routes to derivatives. | Training deep learning models (e.g., Transformers) on large reaction datasets. chemcopilot.compreprints.org | Reduced planning time and discovery of non-intuitive pathways. |

| Reaction Outcome Prediction | Forecast the yield and selectivity of new transformations. | Developing ML models (e.g., Graph Neural Networks) that learn from reaction data. digitellinc.com | Minimized trial-and-error experimentation and optimized reaction conditions. |

| Property Optimization | Design new derivatives with enhanced biological activity or desired physical properties. | Using generative models to create virtual libraries of compounds and predict their properties. | Accelerated discovery of potent and selective chemical probes or drug candidates. |

| Fluorination Strength Prediction | Understand the reactivity of new fluorinated building blocks derived from the parent compound. | Applying ML to predict the reactive power of fluorinating reagents and substrates. rsc.org | Improved design of subsequent synthetic steps involving fluorination. |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the structure of 1-Cyclopropyl-3,3,3-trifluoropropan-1-one, and what key spectral markers should be observed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the cyclopropyl ring (δ ~1.0–2.0 ppm) and the trifluoromethyl group (no protons).

- ¹³C NMR : Confirm the carbonyl carbon (δ ~190–210 ppm) and cyclopropyl carbons (δ ~10–20 ppm).

- ¹⁹F NMR : A singlet near δ -60 to -70 ppm for the -CF₃ group .

- Infrared (IR) Spectroscopy : A strong absorption band at ~1700–1750 cm⁻¹ for the ketone (C=O) stretching vibration .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~178 (C₇H₇F₃O) and fragments corresponding to cyclopropyl and trifluoromethyl losses .

Q. What synthetic strategies are commonly employed to prepare this compound at the laboratory scale?

- Methodological Answer :

- Friedel-Crafts Acylation : React cyclopropane derivatives with trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

- Electrochemical Trifluoromethylation : Anodic generation of trifluoromethyl radicals followed by coupling with cyclopropyl ketone precursors .

- Key Considerations : Use anhydrous conditions, inert atmospheres (N₂/Ar), and low temperatures (<0°C) to stabilize reactive intermediates .

Advanced Research Questions

Q. How does the cyclopropyl substituent affect the electronic and steric properties of the trifluoropropanone moiety compared to aryl-substituted analogs?

- Methodological Answer :

- Computational Analysis :

- Perform density functional theory (DFT) calculations to compare the electron-withdrawing effects of cyclopropyl vs. aryl groups on the carbonyl carbon.

- Assess steric hindrance via molecular docking simulations with enzymes or receptors .

- Experimental Validation :

- Compare reaction rates in nucleophilic additions (e.g., Grignard reactions) between cyclopropyl and phenyl analogs. Monitor kinetics via in situ IR or NMR .

Q. How can discrepancies in reported reaction yields for this compound synthesis be systematically addressed?

- Methodological Answer :

- Parameter Optimization :

- Vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar aprotic vs. non-polar), and temperatures.

- Use design of experiments (DoE) to identify critical factors .

- Analytical Monitoring :

- Employ HPLC or GC-MS to track intermediate formation and purity.

- Correlate reaction progress with spectroscopic data (e.g., ¹⁹F NMR for -CF₃ group stability) .

Q. What experimental approaches are recommended to study the interaction of this compound with biological targets?

- Methodological Answer :

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins.

- X-ray Crystallography : Resolve 3D structures of target-ligand complexes .

- Biochemical Assays :

- Perform competitive inhibition studies using fluorogenic substrates.

- Validate computational predictions (e.g., molecular dynamics simulations) with mutagenesis or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.